(3S)-1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol
Overview
Description
(3S)-1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol, also known as 3-nitrophenylmethylpyrrolidin-3-ol (3-NPMP), is an organic compound belonging to the class of nitro-containing pyrrolidin-3-ols. It is a colorless, crystalline solid with a molecular formula of C10H14N2O3 and a molecular weight of 206.23 g/mol. 3-NPMP is an important synthetic intermediate for various pharmaceuticals, as well as for the synthesis of other organic compounds.
Scientific Research Applications
Organocatalytic Applications
- Catalysis in Asymmetric Michael Addition : A derivative of a new chiral organocatalyst, closely related to (3S)-1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol, effectively catalyzed asymmetric Michael addition reactions with excellent enantioselectivities (Cui Yan-fang, 2008).
Synthesis and Characterization
- Pyrrolidine Chemistry and Synthesis : A study highlighted the significance of pyrrolidines in medicine and industry, for applications like dyes or agrochemical substances. A specific reaction demonstrated the synthesis of a single product closely related to the target compound (Magdalena Żmigrodzka et al., 2022).
- Stereoselective Synthetic Processes : A paper described the development of a stereoselective process for the preparation of a key intermediate closely related to (3S)-1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol, vital for the production of an antibiotic (T. Fleck et al., 2003).
Application in Medicinal Chemistry
- Calcium Antagonist Stereoselectivity : A study synthesized enantiomers of a compound similar to the target molecule, evaluating their binding affinity and vasodilating activity. The study provides insights into the stereoselectivity of antagonism in nifedipine derivatives (K. Tamazawa et al., 1986).
Catalysis and Structural Chemistry
- Enantioselective Catalysis and Structural Studies : Research focused on the preparation and structural chemistry of diastereomeric derivatives of 3-(diphenylphosphanyl) pyrrolidine, providing insights into the application of these compounds in asymmetric Grignard cross-coupling reactions (U. Nagel, H. Nedden, 1997).
Pharmacological Research
- Synthesis of Reduction-Resistant Spin Labels : A study reported the synthesis of a reduction-resistant analog of a compound related to (3S)-1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol, which has applications in magnetic resonance spectroscopy and imaging in biomedical research (S. Dobrynin et al., 2021).
properties
IUPAC Name |
(3S)-1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c14-11-4-5-12(8-11)7-9-2-1-3-10(6-9)13(15)16/h1-3,6,11,14H,4-5,7-8H2/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKEWGWDXLPFRKT-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=CC(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1O)CC2=CC(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.